(R)-Ofloxacin Q-acid chemical structure and properties
(R)-Ofloxacin Q-acid chemical structure and properties
Technical Monograph: (R)-Ofloxacin Q-acid – Structural Characterization and Synthetic Implications
Executive Summary
This technical guide provides a comprehensive analysis of (R)-Ofloxacin Q-acid (CAS: 110548-07-7), the (R)-enantiomer of the pivotal difluoro-benzoxazine carboxylic acid intermediate used in fluoroquinolone manufacturing. While the (S)-enantiomer is the direct precursor to the blockbuster drug Levofloxacin , the (R)-isomer represents a critical impurity ("distomer") and a target for process optimization (racemization/recycling). This document details its chemical structure, physicochemical properties, isolation protocols, and management in pharmaceutical process streams.
Chemical Identity & Structural Architecture
The "Q-acid" core is the tricyclic scaffold defining the pharmacophore of third-generation fluoroquinolones. The (R)-isomer is distinguished by the spatial arrangement of the methyl group at the C3 position of the oxazine ring.
Identification Data
| Parameter | Detail |
| Common Name | (R)-Ofloxacin Q-acid |
| Chemical Name | (3R)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid |
| CAS Registry Number | 110548-07-7 (Specific to R-isomer); 82419-35-0 (Racemate) |
| Molecular Formula | C₁₃H₉F₂NO₄ |
| Molecular Weight | 281.21 g/mol |
| Chirality | (R)-enantiomer (Dextrorotatory precursor) |
| Structural Features | Tricyclic benzoxazine core, vicinal difluorine (C9, C10), C3-methyl stereocenter.[1][2][3][4][5][6][7][8][9][10][11] |
Structural Analysis
The molecule features a rigid tricyclic system. The C3 chiral center is critical because it dictates the binding affinity of the final antibiotic to bacterial DNA gyrase. The (S)-configuration (Levofloxacin series) binds tightly, while the (R)-configuration (Dextrofloxacin series) exhibits significantly reduced affinity (10-100x lower), making it an impurity of high concern.
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C10 Position: Electrophilic site for nucleophilic aromatic substitution (SNAr) with N-methylpiperazine.
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C6 Carboxyl: Essential for binding to the gyrase-DNA complex via magnesium ion bridging.
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C3 Methyl: Steric anchor; in the (R)-form, it projects into a sterically forbidden region of the enzyme active site.
Physicochemical Properties
The properties below are synthesized from experimental data of the racemate and enantiomeric analogs.
| Property | Value / Characteristic |
| Appearance | Off-white to pale yellow crystalline powder. |
| Melting Point | 320–322 °C (Decomposition). Note: Enantiomers typically share the MP of the racemate unless a conglomerate forms. |
| Solubility | Soluble: DMSO, Glacial Acetic Acid, dilute NaOH (forms carboxylate salt).Sparingly Soluble: Methanol, Ethanol.Insoluble: Water, Hexane. |
| pKa (Predicted) | ~4.87 (Carboxylic acid), ~-1.0 (Oxo-group protonation). |
| Optical Rotation | |
| Stability | Stable under ambient conditions. Light sensitive (photodegradation via decarboxylation). |
Synthetic Pathways & Process Chemistry
The management of (R)-Ofloxacin Q-acid is a dual challenge: avoiding its formation in asymmetric synthesis or removing/recycling it in racemic synthesis.
Production & Resolution Workflow
Industrial production typically proceeds via the "Gould-Jacobs" type cyclization to form the racemic Q-acid, followed by optical resolution.
Graphviz Diagram: Synthesis and Resolution Loop This diagram illustrates the separation of the racemate and the critical "Green Chemistry" step of recycling the unwanted (R)-isomer.
Caption: Integrated workflow showing the generation, separation, and recycling of (R)-Ofloxacin Q-acid.
Protocol: Racemization of (R)-Q-acid (Recycling)
To maximize yield, the (R)-isomer is not discarded but racemized.
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Dissolution: Dissolve (R)-Q-acid in a high-boiling solvent (e.g., DMSO or Sulfolane) with a catalytic amount of strong base (e.g., KOH) or acid.
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Thermal Treatment: Heat to 140–160 °C for 4–6 hours. The harsh conditions facilitate proton exchange at the C3 chiral center via enolization.
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Verification: Monitor optical rotation.[10] The target is
(racemic). -
Recovery: Precipitate by pH adjustment (pH 6.5–7.0) to recover Racemic Q-acid for re-resolution.
Analytical Characterization
Differentiation of the (R) and (S) enantiomers requires chiral chromatography. Standard reverse-phase C18 columns cannot separate them.
Method: Chiral HPLC Analysis
This protocol is designed to quantify (R)-Q-acid as an impurity in (S)-Q-acid or Levofloxacin samples.
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Column: Chiralpak AD-H or Ultron ES-OVM (Ovomucoid protein-based).
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Mobile Phase:
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Solution A: 20 mM Potassium Phosphate buffer (pH 6.0).
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Solution B: Acetonitrile.
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Ratio: Isocratic 85:15 (A:B).
-
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Flow Rate: 1.0 mL/min.
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Detection: UV at 295 nm (Characteristic benzoxazine absorption).
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Temperature: 25 °C.
System Suitability Criteria (Self-Validating):
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Resolution (Rs): > 1.5 between (S) and (R) peaks.
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Tailing Factor: < 1.5.
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Retention Order: Typically, the (S)-isomer elutes first on protein-based columns (check specific column certificate).
Impurity Management & Biological Implications
Why (R)-Ofloxacin Q-acid is a Critical Impurity
While (R)-Ofloxacin is not acutely toxic compared to the (S)-isomer, it contributes to "chemical load" without therapeutic benefit.
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Potency: (R)-Ofloxacin is ~10–100 times less active against E. coli and P. aeruginosa.
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Toxicity: High levels of fluoroquinolones can cause CNS excitation. Administering the racemate (or impure Levofloxacin) increases the dose of the quinolone core structure required to achieve the same MIC, thereby increasing the risk of off-target side effects (e.g., GABA receptor inhibition).
Graphviz Diagram: Impurity Fate
Caption: Propagation of the Q-acid stereochemistry into the final API and clinical consequences.
References
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Rueping, M., et al. (2010).[11] Asymmetric Metal-Free Synthesis of Fluoroquinolones by Organocatalytic Hydrogenation. Thieme Connect. Retrieved from [Link]
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US Food and Drug Administration (FDA). (1998).[12] NDA 20-634: Levaquin (Levofloxacin) Approval Package - Chemistry Review. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: Ofloxacin Q-acid.[3][7][9] Retrieved from [Link]
Sources
- 1. 82419-35-0|9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 9-Fluoro-2,3-dihydro-3-methyl-10-(2-(methylamino)ethylamino)-7-oxo-7H-pyrido(1,2,3-de)(1,4)benzoxazine-6-carboxylic acid, (S)- | C16H18FN3O4 | CID 71315635 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. α-Lipoic acid chemistry: the past 70 years - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07140E [pubs.rsc.org]
- 6. 5.8 Racemic Mixtures and the Resolution of Enantiomers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Ofloxacin Q acid, (R)- | 110548-07-7 | Benchchem [benchchem.com]
- 8. Organocatalyst as a synthetic gadget for pharmaceutically potent molecules - Arabian Journal of Chemistry [arabjchem.org]
- 9. (R)-ofloxacin q acid - Wikidata [wikidata.org]
- 10. Buy (R)-Ofloxacin | 100986-86-5 | >98% [smolecule.com]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
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